Fasn-IN-3 is a compound that plays a significant role in the inhibition of fatty acid synthase, an essential enzyme involved in the de novo synthesis of fatty acids. Fatty acid synthase (FASN) catalyzes the synthesis of long-chain fatty acids, using substrates such as acetyl-CoA and malonyl-CoA, and is crucial for various biological processes including energy storage and membrane formation. The inhibition of FASN has been linked to potential therapeutic applications in cancer and metabolic disorders.
Fasn-IN-3 is derived from research focusing on the modulation of fatty acid metabolism, particularly in the context of cancer biology. Studies have shown that targeting FASN can disrupt lipid metabolism in cancer cells, leading to reduced cell proliferation and altered metabolic pathways. The compound has been synthesized and evaluated in various in vitro assays to determine its efficacy as a FASN inhibitor.
Fasn-IN-3 is classified as a small molecule inhibitor specifically targeting the FASN enzyme. It falls under the broader category of metabolic inhibitors, which are compounds designed to interfere with metabolic pathways for therapeutic purposes.
The synthesis of Fasn-IN-3 involves several chemical reactions that typically include:
The synthetic route may involve multiple steps including condensation reactions, reductions, and functional group modifications. Each step is carefully monitored using analytical methods such as thin-layer chromatography or high-performance liquid chromatography to confirm the progress of the reaction.
Fasn-IN-3 has a complex molecular structure characterized by specific functional groups that enhance its binding affinity to the FASN enzyme. The three-dimensional conformation of Fasn-IN-3 allows it to fit into the active site of FASN effectively.
The molecular formula and mass of Fasn-IN-3 are critical for understanding its interactions with biological systems. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide detailed insights into its structure and confirm its identity.
Fasn-IN-3 primarily functions by inhibiting the catalytic activity of FASN, thereby blocking the synthesis of fatty acids. This inhibition can lead to:
The effectiveness of Fasn-IN-3 can be assessed through various biochemical assays, including:
Fasn-IN-3 inhibits FASN through competitive binding at the enzyme's active site, preventing substrate access and subsequent fatty acid synthesis. This mechanism disrupts lipid metabolism within cells, particularly in rapidly proliferating cancer cells where FASN activity is often upregulated.
Research indicates that treatment with Fasn-IN-3 leads to significant alterations in metabolic pathways associated with lipid synthesis, evidenced by decreased levels of key fatty acids and changes in cellular signaling pathways related to growth and proliferation.
Fasn-IN-3 exhibits specific physical properties such as:
The chemical stability of Fasn-IN-3 under physiological conditions is crucial for its effectiveness as an inhibitor. Data on its pKa values, melting point, and reactivity with biological macromolecules help predict its behavior in biological systems.
Fasn-IN-3 has several scientific applications:
Fatty Acid Synthase is a 273-kDa cytosolic multi-enzyme complex that catalyzes the de novo synthesis of palmitic acid (C16:0) from acetyl-coenzyme A and malonyl-coenzyme A, utilizing nicotinamide adenine dinucleotide phosphate hydrogen as a cofactor [2] [5]. This process is physiologically restricted to liver, adipose, and lactating mammary tissues. However, oncogenic transformation triggers aberrant overexpression of Fatty Acid Synthase across diverse carcinomas—including colorectal, breast, prostate, and non-Hodgkin lymphoma—to fulfill tumor cells’ demand for membrane phospholipids, signaling molecules (e.g., phosphatidylcholine), and post-translational protein palmitoylation substrates [2] [8]. Critically, Fatty Acid Synthase overexpression correlates with advanced tumor stage, metastasis, and poor prognosis. Inhibition induces apoptosis and cell cycle arrest in preclinical models, validating its centrality in cancer pathogenesis [2] [8].
Table 1: Fatty Acid Synthase Overexpression in Human Cancers
| Cancer Type | Clinical Correlation | Functional Consequence of Inhibition |
|---|---|---|
| Colorectal Cancer | Associated with advanced TNM stage and metastasis | Reduced proliferation, migration, and phosphatidylcholine synthesis [4] [8] |
| Breast Cancer | Correlates with HER2 positivity and poor survival | Downregulation of HER2 and suppression of lipid rafts [2] |
| Non-Hodgkin Lymphoma | Linked to aggressive subtypes and chemoresistance | Depletion of nucleotide pools and RNA/DNA synthesis blockade [6] |
| Hepatocellular Carcinoma | Elevated in 70–80% of cases versus adjacent tissue | G2-phase arrest and p53 induction [2] |
Tumor microenvironment lipid reprogramming mediated by Fatty Acid Synthase suppresses antitumor immunity through multiple mechanisms. Firstly, Fatty Acid Synthase-generated phospholipids—notably phosphatidylcholine—directly inhibit natural killer cell cytotoxicity by disrupting activating receptor clustering [4]. Secondly, Fatty Acid Synthase upregulation in tumor cells induces secretion of immunosuppressive metabolites (e.g., lactate) and cytokines, promoting M2 macrophage polarization and regulatory T cell infiltration [2] [5]. Thirdly, sterol regulatory element binding transcription factor 1-dependent Fatty Acid Synthase expression in dendritic cells impairs antigen presentation capacity by altering membrane fluidity [5]. Consequently, Fatty Acid Synthase inhibition reverses immune evasion: in colorectal cancer models, Fatty Acid Synthase knockdown increased natural killer cell-mediated tumor lysis by 45% and reduced regulatory T cell recruitment [4].
Table 2: Fatty Acid Synthase-Mediated Immune Evasion Mechanisms
| Immune Cell Type | Effect of Fatty Acid Synthase Activity | Outcome in Tumor Microenvironment |
|---|---|---|
| Natural Killer Cells | Phosphatidylcholine accumulation inhibits cytotoxicity | Reduced tumor cell killing and IFNγ production [4] |
| Macrophages | Lipid droplet accumulation promotes M2 polarization | Immunosuppressive cytokine secretion (IL-10, TGF-β) [5] |
| Regulatory T Cells | Enhanced chemotaxis toward lipid-rich environments | Increased intratumoral infiltration and checkpoint expression [2] |
| Dendritic Cells | Impaired antigen processing and presentation | Reduced T cell priming and activation [5] |
Fatty Acid Synthase regulates epithelial-mesenchymal transition and stemness through lipid raft-dependent receptor localization and transcriptional reprogramming. In breast cancer, Fatty Acid Synthase phosphorylation (Tyr66) by HER2 activates metalloproteinase 9, facilitating extracellular matrix degradation and invasion [2]. Additionally, Fatty Acid Synthase maintains cancer stem cell populations: glioma stem cells exhibit 4.2-fold higher Fatty Acid Synthase activity than non-stem counterparts, and its inhibition downregulates stemness markers (Nestin, Sox2) while inducing differentiation [2] [5]. Mechanistically, Fatty Acid Synthase-derived phospholipids activate sterol regulatory element binding transcription factor 1 and Wnt/β-catenin signaling, forming a feed-forward loop that sustains phenotypic plasticity. This enables organ-specific metastasis; for example, Fatty Acid Synthase-driven lipid droplets provide energy for colorectal cancer lung colonization [4] [8].
Table 3: Molecular Pathways Linking Fatty Acid Synthase to Metastasis
| Pathway | Fatty Acid Synthase-Dependent Mechanism | Pro-Metastatic Outcome |
|---|---|---|
| HER2/MMP-9 Axis | Phosphorylated Fatty Acid Synthase (Tyr66) upregulates MMP-9 | Basement membrane degradation and invasion [2] |
| SP1/Phospholipase A2 Group IVB | Fatty Acid Synthase upregulates phospholipase A2 group IVB via specificity protein 1 | Phosphatidylcholine production and lung colonization [4] |
| Sterol Regulatory Element Binding Transcription Factor 1-Wnt Loop | Palmitate activates sterol regulatory element binding transcription factor 1, inducing Wnt ligands | Cancer stem cell self-renewal and chemoresistance [5] |
| Lipid Droplet Formation | Fatty Acid Synthase-generated triglycerides stored as lipid droplets | Energy reservoir for metastatic seeding [8] |
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6